molecular formula C19H19ClN4O4S2 B2988624 N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941985-72-4

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2988624
M. Wt: 466.96
InChI Key: PHZWNKKLBDHHSM-UHFFFAOYSA-N
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Description

“N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic compound. It contains several functional groups, including a thioether, an oxadiazole ring, a sulfamoyl group, and an amide group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,3,4-oxadiazole ring, followed by the introduction of the thioether and sulfamoyl groups. The final step would likely be the formation of the amide bond.



Molecular Structure Analysis

The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, suggests that this compound could have interesting electronic properties. The thioether, sulfamoyl, and amide groups could also contribute to the overall polarity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various functional groups. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.


Scientific Research Applications

Organic Chemistry Applications

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide and its derivatives are pivotal in organic synthesis, particularly in the preparation of N-halogen compounds and oxadiazoles. For instance, N-Chlorobenzamidine, a related compound, undergoes reactions to form various derivatives including 1,2,4-oxadiazoles through thermolysis processes, showcasing the compound's relevance in synthesizing complex organic structures (Fuchigami & Odo, 1977).

Anticancer Applications

Derivatives of this compound have been evaluated for their anticancer activities against several cancer cell lines. Substituted benzamides, including those with oxadiazole rings, have shown moderate to excellent anticancer activity, with some derivatives outperforming reference drugs in specific assays. This highlights the compound's potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).

Corrosion Inhibition Applications

Oxadiazole derivatives have also been studied for their corrosion inhibition properties. They exhibit high efficiency in preventing mild steel dissolution in acidic environments, demonstrating the compound's utility in materials science and engineering to enhance the longevity of metal structures (Kalia et al., 2020).

Nematocidal Applications

The compound's derivatives have shown promising nematocidal activity against specific pests, suggesting potential agricultural applications in pest management strategies. These findings indicate the versatility of this chemical framework for developing new nematicides with improved efficacy and safety profiles (Liu et al., 2022).

Antimicrobial Applications

Research has also demonstrated the antimicrobial potential of derivatives of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. These compounds have been effective against a range of bacterial and fungal pathogens, highlighting their importance in developing new antimicrobial agents (Desai et al., 2016).

Material Science Applications

The compound and its derivatives find applications in material science, particularly in the synthesis of aromatic polyamides with specific properties. These materials show good thermal stability and solubility, making them suitable for creating thin, flexible films with potential electronic and optical applications (Sava et al., 2003).

Safety And Hazards

As with any chemical compound, handling “N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.


Future Directions

The study of oxadiazole derivatives is a vibrant field of research due to their wide range of biological activities. This particular compound could be of interest in various areas, including medicinal chemistry, materials science, and synthetic chemistry.


properties

IUPAC Name

N-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-8-6-14(7-9-16)18(25)21-11-17-22-23-19(28-17)29-12-13-4-3-5-15(20)10-13/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZWNKKLBDHHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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